7-Chloro-1H-indole-2-carboxamide
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Overview
Description
7-Chloro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a chlorine atom at the 7th position and a carboxamide group at the 2nd position of the indole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroindole.
Carboxylation: The 7-chloroindole undergoes carboxylation to introduce the carboxylic acid group at the 2nd position.
Amidation: The carboxylic acid is then converted to the carboxamide using reagents such as ammonia or amines in the presence of coupling agents like carbonyldiimidazole (CDI) or acyloxyphosphonium salts
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) can oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products:
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acid derivatives.
Reduction Products: Reduction can yield 7-chloro-1H-indole-2-amine.
Substitution Products: Nucleophilic substitution can produce various 7-substituted indole derivatives.
Scientific Research Applications
7-Chloro-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indole-2-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This makes it a potent inhibitor of various enzymes, including those involved in viral replication and cancer cell proliferation .
Comparison with Similar Compounds
7-Bromo-1H-indole-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.
7-Fluoro-1H-indole-2-carboxamide: Contains a fluorine atom at the 7th position.
1H-indole-2-carboxamide: Lacks the halogen substitution at the 7th position.
Uniqueness: 7-Chloro-1H-indole-2-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
7-chloro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMAPPANDSAWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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